molecular formula C16H11ClN2O4S B2501611 5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole CAS No. 956193-64-9

5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole

Cat. No. B2501611
CAS RN: 956193-64-9
M. Wt: 362.78
InChI Key: QDUCVNOPWSTULE-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole, also known as 4-chloro-5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole, is a synthetic compound that has been widely studied for its potential applications in the fields of pharmaceuticals, materials science, and biochemistry. This compound is a member of the pyrazole family and is composed of a benzodioxole ring fused to a pyrazole ring and a sulfonyl group. This compound has been studied for its potential applications in the treatment of various diseases, including cancer, as well as its potential use as an industrial catalyst.

Scientific Research Applications

Synthesis and Characterization

  • A method for synthesizing pyrazolyl thiazole derivatives, including compounds related to 5-(1,3-Benzodioxol-5-yl)-1-[(4-Chlorophenyl)Sulfonyl]-1H-Pyrazole, was developed using microwave irradiation. These compounds were characterized by NMR, IR, and LCMS data (Jothikrishnan et al., 2010).

Structural Analysis

  • The structural elucidation of similar pyrazole derivatives was achieved through comprehensive techniques, including NMR and single crystal X-ray diffraction. These analyses revealed the molecular structure and crystallization patterns of these compounds, which can provide insights into the properties of related chemicals like 5-(1,3-Benzodioxol-5-yl)-1-[(4-Chlorophenyl)Sulfonyl]-1H-Pyrazole (Naveen et al., 2018).

Antimicrobial and Anticancer Properties

  • Novel pyrazole derivatives, including those similar to the compound , have shown significant antimicrobial and anticancer activities. This suggests potential applications of 5-(1,3-Benzodioxol-5-yl)-1-[(4-Chlorophenyl)Sulfonyl]-1H-Pyrazole in medical research and therapy (Hafez et al., 2016).

Molecular Docking Studies

  • Docking simulations have been used to assess the potential of similar compounds as antimicrobial and antitubercular agents. This type of analysis could be applicable to 5-(1,3-Benzodioxol-5-yl)-1-[(4-Chlorophenyl)Sulfonyl]-1H-Pyrazole, providing insights into its mode of action at the molecular level (Shingare et al., 2022).

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O4S/c17-12-2-4-13(5-3-12)24(20,21)19-14(7-8-18-19)11-1-6-15-16(9-11)23-10-22-15/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUCVNOPWSTULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=NN3S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole

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